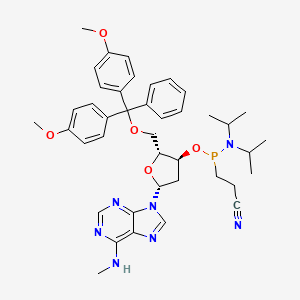

N6-Methyl-DA CEP

Description

Properties

Molecular Formula |

C41H50N7O5P |

|---|---|

Molecular Weight |

751.9 g/mol |

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]propanenitrile |

InChI |

InChI=1S/C41H50N7O5P/c1-28(2)48(29(3)4)54(23-11-22-42)53-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)52-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,54?/m0/s1 |

InChI Key |

LSDFSGTYWIKLOI-JYQXRUAGSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(CCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC |

Canonical SMILES |

CC(C)N(C(C)C)P(CCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Role of N6-Methyladenosine (m6A) in DNA: A Technical Guide for Researchers

Abstract

N6-methyladenosine (m6A) is a well-established epitranscriptomic modification influencing RNA metabolism. However, a growing body of evidence reveals its presence and functional significance within the DNA of both prokaryotes and eukaryotes. This technical guide provides an in-depth exploration of the functions of m6A in DNA, targeting researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms, key enzymatic players, and signaling pathways governed by this epigenetic mark. This guide summarizes quantitative data on DNA m6A abundance, details key experimental protocols for its detection and analysis, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this burgeoning field.

Introduction to N6-Methyladenosine in DNA

N6-methyladenosine (m6A) is a modification where a methyl group is added to the nitrogen atom at the 6th position of the adenine base. While extensively studied in RNA, its role as an epigenetic mark in DNA (also referred to as 6mA) is an area of active investigation. In prokaryotes, DNA m6A is a well-established player in the restriction-modification system, DNA replication, and mismatch repair. In eukaryotes, the presence and function of DNA m6A have been more controversial, with levels being significantly lower than in prokaryotes. However, recent sensitive detection methods have confirmed its existence and implicated it in crucial processes such as DNA repair and the maintenance of genome stability.

Core Functions of N6-Methyladenosine in DNA

The functional repertoire of m6A in DNA is diverse, spanning fundamental cellular processes.

Genome Stability and DNA Repair

A primary function of m6A in eukaryotic DNA is its contribution to genome integrity, particularly in the context of the DNA Damage Response (DDR).

-

Homologous Recombination (HR): In response to double-strand breaks (DSBs), the RNA methyltransferase METTL3 is phosphorylated by ATM kinase and localizes to the damage sites. There, it deposits m6A on DNA damage-associated RNAs, which then recruits the m6A reader protein YTHDC1. This complex helps modulate the accumulation of DNA-RNA hybrids at DSB sites, which is crucial for the recruitment of RAD51 and BRCA1, key factors in the HR repair pathway[1].

-

Base Excision Repair (BER): Evidence suggests an association between METTL3 and the DNA repair factor Uracil-DNA Glycosylase (UNG2), indicating a role for m6A in the BER pathway. This is particularly relevant for the repair of deaminated cytosine (uracil) in DNA.

Prokaryotic DNA Replication and Repair

In prokaryotes, DNA m6A plays a critical and well-defined role in several processes:

-

DNA Replication Initiation: The methylation of adenine within GATC sequences by the Dam methylase is crucial for regulating the initiation of DNA replication. Immediately after replication, the newly synthesized strand is unmethylated, creating a hemimethylated state. This state is recognized by the SeqA protein, which binds to the origin of replication and prevents re-initiation, ensuring that replication occurs only once per cell cycle. After a certain period, the new strand is methylated by Dam methylase, allowing for the next round of replication to be initiated[2][3].

-

Mismatch Repair (MMR): The hemimethylated state of newly replicated DNA also serves as a signal for the mismatch repair system to distinguish the new, error-prone strand from the parental template strand. The MutS, MutL, and MutH proteins recognize the mismatch and the hemimethylated GATC sites. MutH then introduces a nick on the unmethylated daughter strand, signaling for exonucleases to remove the mismatched nucleotide, which is then replaced by the correct one[4][5][6][7][8].

-

Restriction-Modification Systems: Bacteria utilize m6A as part of their defense mechanism against foreign DNA, such as bacteriophages. The host DNA is methylated at specific recognition sites by methyltransferases. Restriction enzymes in the host cell then recognize and cleave unmethylated foreign DNA at these same sites, protecting the host genome[9][10].

The Enzymatic Machinery of DNA m6A

Similar to RNA m6A, the deposition, removal, and recognition of DNA m6A are regulated by a set of specialized enzymes.

-

Writers (Methyltransferases): These enzymes are responsible for adding the methyl group to adenine.

-

Erasers (Demethylases): These enzymes remove the methyl group from adenine.

-

ALKBH1: A member of the AlkB family of dioxygenases, ALKBH1 has been identified as a demethylase for m6A in DNA in eukaryotes.

-

-

Readers (Binding Proteins): These proteins recognize and bind to m6A, mediating its downstream effects.

-

YTHDC1: This YTH domain-containing protein has been identified as a reader of m6A in the context of DNA damage-associated RNAs, facilitating homologous recombination[1]. The direct readers of m6A within the DNA duplex are still under active investigation.

-

Quantitative Analysis of N6-Methyladenosine in DNA

The abundance of m6A in DNA varies significantly across different organisms and even between different cell types and developmental stages within the same organism. Generally, the levels in eukaryotes are substantially lower than in prokaryotes.

| Organism/Cell Type | m6A Abundance (% of Adenines) | Reference |

| Caenorhabditis elegans (wild-type) | 0.013% - 0.39% | [9] |

| Human Jurkat cells | 0.0017% | [9] |

| Human 293T cells | 0.0023% | [9] |

| Mouse Embryonic Stem Cells | 0.0006% - 0.0007% | [9] |

| Rat Lung DNA | 0.00008% | [9] |

| Plant DNA | up to 0.0007% | [9] |

| Trichomonas vaginalis | 2.5% | [12] |

| Bdelloid rotifer | 0.0236% | [12] |

Experimental Protocols for DNA m6A Analysis

Several techniques are employed to detect and quantify m6A in DNA.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

MeDIP-seq is an antibody-based method used to enrich for methylated DNA fragments.

Methodology:

-

Genomic DNA Isolation and Fragmentation: High-quality genomic DNA is extracted and fragmented into a desired size range (typically 100-500 bp) by sonication or enzymatic digestion.

-

Denaturation: The fragmented DNA is denatured to single strands to allow antibody access to the methylated bases.

-

Immunoprecipitation: The single-stranded DNA fragments are incubated with an antibody specific to m6A.

-

Capture of Antibody-DNA Complexes: The antibody-DNA complexes are captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA. The enriched methylated DNA is then eluted from the antibody-bead complexes.

-

Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for m6A.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative method for detecting modified nucleosides.

Methodology:

-

Genomic DNA Isolation and Digestion: High-quality genomic DNA is extracted and enzymatically digested into individual nucleosides using a cocktail of nucleases and phosphatases.

-

Chromatographic Separation: The resulting nucleoside mixture is separated by liquid chromatography.

-

Mass Spectrometry Analysis: The separated nucleosides are ionized and analyzed by a tandem mass spectrometer. The mass-to-charge ratio of the parent ion and its fragmentation pattern are used to identify and quantify N6-methyladenosine.

-

Quantification: The amount of m6A is typically quantified relative to the amount of unmodified adenosine (dA).

Single-Molecule Real-Time (SMRT) Sequencing

SMRT sequencing allows for the direct detection of DNA modifications without the need for antibodies or chemical conversions.

Methodology:

-

Library Preparation: A SMRTbell library is prepared by ligating hairpin adaptors to both ends of double-stranded DNA fragments.

-

SMRT Sequencing: The SMRTbell templates are sequenced on a PacBio sequencer. The DNA polymerase incorporates fluorescently labeled nucleotides, and the time between incorporations (interpulse duration, IPD) is measured.

-

Modification Detection: The presence of a modified base, such as m6A, causes a delay in the polymerase kinetics, resulting in a longer IPD. These kinetic variations are statistically analyzed to identify the location of modified bases.

-

Data Analysis: Specialized software is used to analyze the polymerase kinetics and call m6A sites with high confidence.

Signaling Pathways and Logical Relationships

DNA Damage Response: Homologous Recombination

Caption: DNA Damage Response via Homologous Recombination involving m6A.

Prokaryotic DNA Replication Initiation

Caption: Regulation of prokaryotic DNA replication initiation by m6A.

Prokaryotic Mismatch Repair

Caption: Prokaryotic mismatch repair pathway guided by m6A.

Experimental Workflow: MeDIP-seq

Caption: General workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).

Conclusion and Future Perspectives

The study of N6-methyladenosine in DNA is a rapidly evolving field that is challenging the traditional view of the epigenetic landscape. While its functions in prokaryotes are well-established, its roles in eukaryotes, particularly in the context of DNA repair and genome stability, are just beginning to be unraveled. The development of more sensitive and quantitative detection methods will be crucial for accurately mapping the DNA m6A methylome and understanding its dynamic regulation. Future research will likely focus on identifying the full complement of DNA m6A readers and elucidating the precise molecular mechanisms by which this modification influences chromatin structure and gene expression. A deeper understanding of the role of DNA m6A in disease, particularly cancer, may also open up new avenues for therapeutic intervention. This guide provides a solid foundation for researchers to delve into the exciting and expanding world of DNA m6A.

References

- 1. METTL3 and N6-Methyladenosine Promote Homologous Recombination-Mediated Repair of DSBs by Modulating DNA-RNA Hybrid Accumulation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]

The Role of N6-methyladenosine (m6A) in Epigenetic Research: A Technical Guide to Chemical Proximity-based Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in the post-transcriptional regulation of gene expression. This epitranscriptomic mark is dynamically installed, removed, and recognized by a dedicated set of proteins collectively known as "writers," "erasers," and "readers." Dysregulation of the m6A machinery has been implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurological conditions. Consequently, methods to accurately identify the proteins that interact with m6A-modified RNA are crucial for elucidating its biological functions and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of Chemical Proximity-based Labeling (CEP) methods, such as BioID and APEX-seq, for the discovery of m6A-interacting proteins. We present detailed experimental protocols, quantitative data from key studies, and visualizations of the signaling pathways influenced by m6A, offering a comprehensive resource for researchers in the field.

Introduction to N6-methyladenosine (m6A)

N6-methyladenosine is a reversible epigenetic modification that occurs on the sixth nitrogen atom of adenosine residues within RNA molecules. This modification is predominantly found in the consensus sequence RRACH (where R = G or A; H = A, C, or U) and is enriched near stop codons and in 3' untranslated regions (3'UTRs) of mRNAs. The m6A landscape is dynamically regulated by a complex interplay of proteins:

-

Writers: A methyltransferase complex, primarily composed of METTL3, METTL14, and WTAP, installs the m6A mark.

-

Erasers: Demethylases, such as FTO and ALKBH5, remove the m6A modification.

-

Readers: A diverse group of proteins that specifically recognize and bind to m6A-containing RNAs, thereby dictating their fate. These include proteins from the YTH domain family (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and others like IGF2BPs and HNRNPs.

The functional consequences of m6A modification are diverse and context-dependent, influencing mRNA splicing, nuclear export, stability, and translation.

Chemical Proximity-based Labeling for m6A Interactor Discovery

Identifying the full complement of proteins that interact with m6A-modified RNA is essential for understanding its regulatory functions. Traditional methods like immunoprecipitation have limitations in capturing transient or weak interactions. Chemical Proximity-based Labeling (CEP) techniques offer a powerful alternative by enabling the in vivo biotinylation of proteins in close proximity to a protein or RNA of interest.

BioID: Proximity-dependent Biotinylation

BioID utilizes a promiscuous biotin ligase, BirA, fused to a protein of interest. When supplied with biotin, BirA generates reactive biotin-5'-AMP, which diffuses and covalently labels lysine residues on nearby proteins within a ~10 nm radius. These biotinylated proteins can then be captured using streptavidin beads and identified by mass spectrometry. To identify m6A-interacting proteins, BirA* can be fused to a known m6A reader protein.

APEX-seq: Proximity Labeling with Ascorbate Peroxidase

APEX-seq employs an engineered ascorbate peroxidase (APEX2) that, in the presence of biotin-phenol and a brief pulse of hydrogen peroxide, generates short-lived biotin-phenoxyl radicals. These radicals covalently label electron-rich amino acids (like tyrosine) on nearby proteins and also RNA within a ~20 nm radius. APEX-seq has been successfully used to map the subcellular localization of RNAs and to identify proteins in the vicinity of specific RNA molecules.

Experimental Protocols

General Workflow for Proximity Labeling of m6A-Interacting Proteins

The following diagram illustrates a generalized experimental workflow for identifying m6A-interacting proteins using proximity labeling techniques like BioID or APEX-seq.

Detailed Protocol for BioID-based Identification of m6A-Interacting Proteins

-

Vector Construction: Clone the cDNA of an m6A reader protein (e.g., YTHDF1) in-frame with the BirA* sequence in a suitable expression vector. Include a flexible linker between the two sequences.

-

Cell Line Generation: Transfect the host cell line with the expression vector and select for stable integration.

-

Cell Culture and Biotin Labeling:

-

Culture the stable cell line in standard growth medium.

-

Supplement the medium with 50 µM biotin and incubate for 18-24 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

-

Streptavidin Affinity Purification:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

-

Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specific binders.

-

-

On-bead Digestion and Mass Spectrometry:

-

Elute the bound proteins or perform on-bead digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify proteins from the MS/MS spectra using a protein database search algorithm.

-

Quantify the relative abundance of identified proteins between the bait-expressing cells and control cells (e.g., expressing BirA* alone).

-

Detailed Protocol for APEX-seq-based Identification of m6A-proximal Proteins

-

Vector Construction and Cell Line Generation: Similar to BioID, generate a stable cell line expressing the m6A reader-APEX2 fusion protein.

-

Biotin-Phenol Labeling:

-

Incubate cells with 500 µM biotin-phenol for 30 minutes.

-

Add 1 mM H₂O₂ for 1 minute to initiate the biotinylation reaction.

-

Quench the reaction with an antioxidant solution (e.g., sodium ascorbate, Trolox).

-

-

Cell Lysis and Streptavidin Pulldown: Follow the same procedure as for BioID to lyse cells and enrich for biotinylated proteins.

-

Mass Spectrometry and Data Analysis: Proceed with LC-MS/MS analysis and bioinformatic identification and quantification of enriched proteins.

Quantitative Data in m6A Research

The following tables summarize quantitative findings from studies investigating the role of m6A in key signaling pathways.

Table 1: Quantitative Data on m6A Regulation of the TGF-β Signaling Pathway

| Target Gene | Cell Type | Experimental Condition | Fold Change in m6A Enrichment | Downstream Effect | Reference |

| JUN | A549 Lung Cancer Cells | TGF-β treatment | ~2.5-fold increase | Increased JUN protein translation | [1] |

| JUNB | A549 Lung Cancer Cells | TGF-β treatment | ~2-fold increase | Decreased JUNB mRNA stability | [1] |

| METTL3 | ARPE-19 Cells | TGF-β2 treatment (20 ng/ml) | Not directly measured | Decreased METTL3 mRNA expression (~0.5-fold) | [2] |

| Global m6A | A549 Cells | PM2.5 Exposure (100 µg/mL) | Significant increase | Upregulation of TGF-β, METTL3, METTL14 | [3] |

Table 2: Quantitative Data on m6A Regulation of the ERK Signaling Pathway

| Target Gene/Protein | Cell Type | Experimental Condition | Fold Change | Downstream Effect | Reference |

| p-ERK | C2C12 Myoblasts | METTL3/14 knockdown | ~0.5-fold decrease | Inhibition of ERK signaling | [4] |

| MNK2 (m6A RIP-qPCR) | C2C12 Myoblasts | Differentiation (Day 4 vs GM) | ~4-fold increase | Regulation of MNK2 expression | [4][5] |

| Map3k8, Erk2, Nfkb1 (mRNA) | Mouse Nasal Mucosa | Allergic Rhinitis Model | ~1.5 to 2-fold increase | Pro-inflammatory response | [6] |

| Map3k8, Erk2, Nfkb1 (m6A) | Mouse Nasal Mucosa | Allergic Rhinitis Model | Significant decrease | Increased mRNA stability/expression | [6] |

Table 3: Quantitative Data on m6A Regulation of the mTORC1 Signaling Pathway

| Target Protein/Process | Cell Type | Experimental Condition | Fold Change | Downstream Effect | Reference |

| WTAP Protein Abundance | Various | mTORC1 activation | Increased | Enhanced m6A methyltransferase activity | [7] |

| Global m6A levels | Various | MAT2A inhibition (SAM depletion) | Decreased | Reduced protein synthesis | [7] |

Signaling Pathways Influenced by m6A

The interplay between m6A modification and cellular signaling is complex and bidirectional. Signaling pathways can regulate the expression and activity of m6A machinery, while m6A modification can, in turn, modulate the expression of key signaling components.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and apoptosis. Recent studies have revealed a significant crosstalk with the m6A machinery.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the MAPK cascade, is involved in cell proliferation, differentiation, and survival. m6A modification has been shown to modulate the expression of critical components of this pathway.

mTORC1 Signaling Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism. It integrates signals from nutrients and growth factors to control protein synthesis and other anabolic processes.

Conclusion and Future Perspectives

The field of epitranscriptomics is rapidly evolving, with m6A at its forefront. Chemical proximity-based labeling methods provide powerful tools to unravel the complex network of m6A-interacting proteins, offering unprecedented insights into the post-transcriptional regulation of gene expression. A deeper understanding of the interplay between m6A and cellular signaling pathways will not only illuminate fundamental biological processes but also pave the way for the development of novel therapeutic interventions targeting the m6A machinery in various diseases. The continued application and refinement of techniques like BioID and APEX-seq will be instrumental in achieving these goals.

References

- 1. m6A RNA methylation regulates the transcription factors JUN and JUNB in TGF-β-induced epithelial–mesenchymal transition of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β Regulates m6A RNA Methylation after PM2.5 Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of N6-methyladenosine (m6A) on Gene Expression: An In-depth Technical Guide

October 2025

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1][2] This dynamic and reversible epitranscriptomic mark is installed by "writer" complexes, removed by "erasers," and recognized by "reader" proteins, which collectively dictate the fate of m6A-modified transcripts.[2] The functional consequences of m6A modification are vast, influencing mRNA splicing, nuclear export, stability, and translation, thereby playing a pivotal role in a myriad of biological processes and disease states. This technical guide provides a comprehensive overview of the m6A regulatory machinery, its multifaceted impact on gene expression, detailed protocols for key experimental techniques, and its intricate interplay with major signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the mechanisms and therapeutic potential of targeting the m6A pathway.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The functional outcomes of m6A modification are orchestrated by a sophisticated interplay of proteins that install, remove, and recognize this epigenetic mark.

1.1. Writers: The Methyltransferase Complex

The deposition of m6A is catalyzed by a nuclear methyltransferase complex. The core components of this "writer" complex are METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14), which form a stable heterodimer.[2] METTL3 serves as the catalytic subunit, while METTL14 acts as a scaffold, enhancing the complex's stability and substrate recognition.[2] Other crucial components of the writer complex include WTAP (Wilms' tumor 1-associating protein), which facilitates the localization of the METTL3-METTL14 heterodimer to the nuclear speckles, and other regulatory subunits such as KIAA1429 (VIRMA), RBM15/15B, and ZC3H13.[2]

1.2. Erasers: The Demethylases

The reversible nature of m6A is conferred by demethylases, or "erasers," which remove the methyl group from adenosine residues. The two primary m6A erasers identified in mammals are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5).[2] While both are members of the AlkB family of dioxygenases, they exhibit some differences in their substrate preferences and biological roles. FTO was the first identified m6A demethylase, and its dysregulation has been linked to various metabolic disorders and cancers.[3] ALKBH5 is also a potent demethylase with significant roles in processes such as spermatogenesis and cancer progression.[3]

1.3. Readers: The Effector Proteins

The functional effects of m6A are mediated by "reader" proteins that specifically recognize and bind to m6A-modified transcripts. These readers then recruit other effector proteins to influence the fate of the mRNA. The most well-characterized family of m6A readers is the YTH (YT521-B homology) domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.

-

YTHDF1 primarily promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.

-

YTHDF2 is predominantly associated with decreased mRNA stability, recruiting the CCR4-NOT deadenylase complex to promote mRNA decay.[2]

-

YTHDF3 has been suggested to work in concert with both YTHDF1 to enhance translation and YTHDF2 to facilitate decay.

-

YTHDC1 is a nuclear reader that influences pre-mRNA splicing and nuclear export.

-

YTHDC2 has roles in both mRNA stability and translation.

Other proteins, such as the IGF2BP (insulin-like growth factor 2 mRNA-binding protein) family (IGF2BP1, IGF2BP2, and IGF2BP3) and some HNRNPs (heterogeneous nuclear ribonucleoproteins), also act as m6A readers, often promoting the stability and translation of their target mRNAs.[2]

The Multifaceted Impact of m6A on Gene Expression

The presence of m6A on an mRNA transcript can significantly alter its lifecycle, from its processing in the nucleus to its translation and eventual degradation in the cytoplasm.

2.1. mRNA Stability and Decay

One of the most profound effects of m6A is on mRNA stability. The fate of an m6A-modified transcript is largely determined by the reader protein it engages. Binding of YTHDF2 to m6A sites typically leads to the recruitment of the CCR4-NOT deadenylase complex, initiating poly(A) tail shortening and subsequent mRNA degradation.[2] Conversely, the binding of IGF2BP proteins can protect m6A-containing transcripts from decay, thereby increasing their stability. The balance between these opposing reader proteins provides a dynamic layer of post-transcriptional gene regulation.

Quantitative Impact of m6A on mRNA Half-Life

| Target Gene/Transcript Group | Experimental System | Change in m6A Machinery | Observed Effect on mRNA Half-Life | Fold Change/Percentage | Reference |

| General m6A-containing mRNAs | HeLa cells | METTL3 knockout | Increased half-life | Multiple transcripts with shorter half-lives in wild-type | [4] |

| mRNAs with multiple m6A sites | HeLa cells | Wild-type | Shorter half-lives compared to transcripts with single m6A | Not specified | [4] |

| mRNAs with m6A in CDS and 3' UTR | HeLa cells | Wild-type | Shortest half-lives | Not specified | [4] |

2.2. Translation Efficiency

m6A modification also plays a crucial role in regulating the efficiency of protein synthesis. The reader protein YTHDF1 is a key player in this process. Upon binding to m6A, YTHDF1 can recruit translation initiation factors, such as eIF3, to the 5' cap of the mRNA, thereby promoting ribosome loading and enhancing translation. In some contexts, m6A in the 5' UTR can directly recruit the translation initiation machinery, bypassing the need for a 5' cap structure, a mechanism that is particularly important under cellular stress conditions.

Quantitative Impact of m6A on Translation Efficiency

| Target Gene/Transcript Group | Experimental System | Change in m6A Machinery | Observed Effect on Translation Efficiency | Fold Change/Percentage | Reference |

| YTHDF1 target mRNAs | HeLa cells | YTHDF1 knockdown | Decreased translation efficiency | General decrease observed in ribosome profiling | [5] |

| Tcf4 mRNA | Mouse intestinal crypts | YTHDF1 knockdown | Decreased translation efficiency | Confirmed by Ribo-seq | [5] |

| General m6A-containing mRNAs | BGC-823 gastric cancer cells | METTL3 overexpression | Altered protein expression profiles | 1837 differentially methylated genes identified | [1] |

2.3. Alternative Splicing and Polyadenylation

Within the nucleus, the m6A mark can influence pre-mRNA processing. The nuclear reader YTHDC1 has been shown to modulate alternative splicing by recruiting or repelling splicing factors to m6A-modified regions of pre-mRNA. This can lead to the inclusion or exclusion of specific exons, thereby generating different protein isoforms from a single gene. Furthermore, m6A modification near the 3' end of transcripts can influence the choice of polyadenylation sites, leading to mRNAs with different 3' UTR lengths, which in turn can affect their stability and localization.

Experimental Protocols for Studying m6A

The study of m6A has been greatly advanced by the development of specialized high-throughput sequencing techniques. Below are detailed methodologies for two key experiments.

3.1. MeRIP-seq (m6A-seq): Transcriptome-wide Mapping of m6A

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq) is the most widely used method for identifying m6A sites across the transcriptome.[6]

3.1.1. Detailed Methodology

-

RNA Extraction and Fragmentation:

-

Extract total RNA from cells or tissues using a method that preserves RNA integrity.

-

Isolate poly(A)+ RNA using oligo(dT) magnetic beads.

-

Fragment the purified mRNA to an average size of ~100 nucleotides using RNA fragmentation buffer or enzymatic methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-m6A antibody in immunoprecipitation buffer.

-

Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the beads.

-

Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and a small fraction of the fragmented input RNA (as a control). This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome.

-

Identify m6A peaks by comparing the read enrichment in the IP sample to the input sample using peak-calling algorithms.

-

3.2. PAR-CLIP: Identifying m6A Reader Protein Binding Sites

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a technique used to identify the specific binding sites of RNA-binding proteins, including m6A readers, at single-nucleotide resolution.

3.2.1. Detailed Methodology

-

Cell Culture and Labeling:

-

Culture cells in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (4SU) or 6-thioguanosine (6SG), which will be incorporated into newly transcribed RNA.

-

-

UV Crosslinking and Cell Lysis:

-

Expose the cells to UV light at 365 nm. This induces covalent crosslinks between the photoactivatable nucleosides in the RNA and the amino acids of closely associated proteins.

-

Lyse the cells to release the RNA-protein complexes.

-

-

Immunoprecipitation and RNA Digestion:

-

Immunoprecipitate the target RNA-binding protein (the m6A reader) using a specific antibody coupled to magnetic beads.

-

Perform a partial RNase digestion to trim the RNA that is not protected by the crosslinked protein.

-

-

Protein Digestion and RNA Extraction:

-

Elute the RNA-protein complexes from the beads and digest the protein using proteinase K.

-

Extract the crosslinked RNA fragments.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RNA fragments.

-

Reverse transcribe the RNA into cDNA. During this step, the crosslinked nucleotide often causes a specific mutation (e.g., T-to-C transition for 4SU) in the cDNA, which serves as a diagnostic marker for the crosslinking site.

-

PCR amplify the cDNA and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify the binding sites by looking for clusters of reads that contain the characteristic mutation at the crosslinking site.

-

Mandatory Visualizations

4.1. Signaling Pathways

Caption: m6A regulation of the TGF-β signaling pathway.

Caption: m6A-mediated amplification of the Wnt signaling pathway.

Caption: m6A regulation of the PI3K/Akt signaling pathway.

4.2. Experimental Workflows

References

- 1. Integrative proteomics and m6A microarray analyses of the signatures induced by METTL3 reveals prognostically significant in gastric cancer by affecting cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 3. Role of m6A writers, erasers and readers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Settling the m6A debate: methylation of mature mRNA is not dynamic but accelerates turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Biological Consequences of Adenine Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the epigenetic landscape was thought to be dominated by cytosine methylation. However, a growing body of evidence has brought another key player to the forefront: adenine methylation. The presence of N6-methyladenine (6mA) in DNA, once considered a hallmark of prokaryotic systems, is now recognized as a dynamic and functionally significant modification in a wide range of eukaryotes. This technical guide provides an in-depth exploration of the biological consequences of adenine methylation, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, signaling pathways, and quantitative impacts of this epigenetic mark, supplemented by detailed experimental protocols and visual representations to facilitate a deeper understanding of this burgeoning field.

Biological Consequences of Adenine Methylation

N6-methyladenine exerts its influence on a diverse array of cellular processes, from the fundamental mechanics of DNA replication and repair to the nuanced regulation of gene expression. Its effects are mediated by a complex interplay of "writer," "reader," and "eraser" proteins that add, recognize, and remove this methyl mark, respectively.

Regulation of Gene Expression

Adenine methylation's role in gene expression is multifaceted and context-dependent. Unlike cytosine methylation, which is often associated with transcriptional repression, 6mA can be linked to both gene activation and silencing.

In many prokaryotes, the DNA adenine methyltransferase (Dam) plays a pivotal role in regulating the expression of virulence genes. The methylation status of GATC motifs within promoter regions can either block or enhance the binding of transcription factors, thereby controlling the pathogenic potential of bacteria.

In eukaryotes, the picture is more complex. In some organisms, 6mA is enriched in the gene bodies of actively transcribed genes, suggesting a role in promoting gene expression. Conversely, in other contexts, it has been associated with the silencing of transposable elements and the regulation of developmental genes. The precise impact of 6mA on transcription is thought to be mediated by its influence on chromatin structure and the recruitment of specific 6mA-binding proteins.

DNA Replication and Repair

Adenine methylation is critically involved in maintaining the integrity of the genome during replication and in response to DNA damage.

In bacteria, Dam methylation is essential for the proper functioning of the mismatch repair (MMR) system. The MMR machinery distinguishes the newly synthesized, unmethylated daughter strand from the methylated parent strand, ensuring that any replication errors are corrected on the correct strand.

Emerging evidence suggests a role for 6mA in eukaryotic DNA repair as well. The methyltransferase METTL3 and the 6mA reader YTHDC1 have been shown to be recruited to sites of DNA damage, including double-strand breaks and UV-induced lesions. It is proposed that 6mA may help to minimize errors during DNA repair synthesis.

Quantitative Data on Adenine Methylation

The abundance of N6-methyladenine varies significantly across different species and even between different tissues within the same organism. The following tables summarize some of the currently available quantitative data on 6mA levels and its impact on gene expression.

| Organism/Tissue | 6mA Abundance (% of total Adenine) | Reference |

| Escherichia coli | ~0.5% | |

| Caenorhabditis elegans | 0.01 - 0.7% | |

| Drosophila melanogaster | 0.001 - 0.07% | |

| Chlamydomonas reinhardtii | ~0.4% | |

| Trichomonas vaginalis | ~2.5% | |

| Mus musculus (embryonic stem cells) | ~8.6 ppm | |

| Homo sapiens (glioblastoma) | up to 1,000 ppm | |

| Oryza sativa (rice) | 0.15% - 0.55% | |

| Arabidopsis thaliana | ~0.048% |

Table 1: Quantitative Levels of N6-methyladenine in Various Organisms. Note: "ppm" denotes parts per million.

| Gene/Organism | Change in Adenine Methylation | Fold Change in Gene Expression | Reference |

| SOCS3 (Human Adipose Tissue) | Increased | 1.06 (SAT), 1.92 (VAT) | |

| pap operon (E. coli) | Altered Dam methylation | Phase variation (On/Off) | |

| Genes in METTL4 knockdown cells | Decreased 6mA | Varies (up and down-regulation) | |

| Genes in dam mutant E. coli | Absent GATC methylation | Low-level increases in recA and papI |

Table 2: Examples of Gene Expression Changes Associated with Altered Adenine Methylation. Note: SAT - subcutaneous adipose tissue; VAT - visceral adipose tissue. The data on fold changes is often presented in a less direct format in the literature, and this table represents an extraction of available quantitative or semi-quantitative information.

Signaling and Mechanistic Pathways

The biological effects of adenine methylation are orchestrated through intricate signaling pathways and molecular mechanisms. These pathways involve the coordinated action of methyltransferases, demethylases, and effector proteins that recognize and bind to 6mA.

Adenine Methylation Writers, Erasers, and Readers

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the N6 position of adenine. In bacteria, the most well-characterized is Dam , which methylates GATC sequences. In eukaryotes, the METTL4 protein has been identified as a key N6-adenine methyltransferase.

-

Erasers (Demethylases): These enzymes remove the methyl group from 6mA. The AlkB family of proteins , such as ALKBH1 , are known to function as 6mA demethylases in eukaryotes.

-

Readers: These are proteins that specifically recognize and bind to 6mA, translating the epigenetic mark into a functional consequence. The YTH domain-containing proteins , such as YTHDC1 , are known readers of 6mA in RNA and are also implicated in recognizing 6mA in DNA.

Role in Bacterial Mismatch Repair

The Dam-mediated methylation of GATC sites is fundamental to the fidelity of DNA replication in many bacteria.

N6-Methyl-DA CEP: A Technical Guide to its Role in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyl-deoxyadenosine (6mA or m6dA) is a DNA modification that has long been recognized in prokaryotes but has only recently emerged as a significant epigenetic marker in eukaryotes, including mammals. The presence and function of 6mA in the mammalian genome, particularly in the context of cancer, is a rapidly evolving field of research. This technical guide provides an in-depth overview of N6-methyl-deoxyadenosine, its relevance to cancer biology, and the utility of N6-Methyl-DA CEP (5'-Dimethoxytrityl-N6-methyl-2'-deoxyAdenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) as a critical tool for investigating its function. This compound is the phosphoramidite building block used in the chemical synthesis of oligonucleotides containing the 6mA modification, enabling researchers to probe its effects on cancer cell biology.

The Landscape of N6-methyl-deoxyadenosine in Cancer

While the role of N6-methyladenosine (m6A) in RNA has been extensively studied in cancer, the investigation into its counterpart in DNA, 6mA, is still in its nascent stages. However, emerging evidence points to a crucial role for 6mA in regulating gene expression and maintaining genome stability, processes that are frequently dysregulated in cancer.

Key enzymes are responsible for the dynamic regulation of 6mA levels in the genome. In mammalian cells, METTL4 has been identified as a DNA methyltransferase that deposits the 6mA mark, particularly under hypoxic conditions.[1][2] Conversely, enzymes such as FTO and ALKBH5, known as m6A RNA demethylases, have also been implicated in the removal of 6mA from DNA. The balance between these "writers" and "erasers" dictates the landscape of 6mA in the genome and influences cellular processes.

Dysregulation of 6mA levels has been observed in various cancers. For instance, hypoxia, a common feature of the tumor microenvironment, can induce an increase in nuclear 6mA levels through the activity of METTL4.[1][3] This increase in 6mA has been linked to the promotion of epithelial-mesenchymal transition (EMT) and metastasis in cancer cells.[1][2] Furthermore, 6mA is implicated in the DNA damage response (DDR), a critical pathway for maintaining genomic integrity and preventing tumorigenesis.[4][5]

Quantitative Data on N6-methyl-deoxyadenosine in Cancer

The study of 6mA's role in cancer is an active area of research, and quantitative data on its effects are continuously emerging. The tables below summarize key quantitative findings from studies investigating the impact of 6mA levels and associated enzymes in cancer.

| Cancer Type | Cell Line | Experimental Condition | Key Quantitative Finding | Reference |

| Breast Cancer | MDA-MB-453 | N6AMT1 Knockdown | Reduction of 6mA levels | [6] |

| Breast Cancer | Various | N/A | Correlation between decreased N6AMT1 and 6mA levels with worse patient survival | [6] |

| Upper Tract Urothelial Cancer | Patient Tissues | N/A | Co-expression of METTL4 and 6mA as a prognostic marker | [1] |

Table 1: Quantitative Analysis of 6mA Levels and Associated Enzymes in Cancer. This table summarizes studies that have quantified the levels of 6mA or the expression of its regulatory enzymes in cancer cells and tissues, highlighting their clinical relevance.

| Gene Target | Cancer Type | Cell Line | Effect of Altered 6mA/Enzyme Levels | Quantitative Change in Gene Expression | Reference |

| Cell Cycle Inhibitors (RB1, P21, REST, TP53) | Breast Cancer | MDA-MB-453 | N6AMT1 knockdown leads to transcriptional repression | Not specified | [6] |

| lncRNA RP11-390F4.3 | Upper Tract Urothelial Cancer | T24, J82 | Upregulated by hypoxia and METTL4 | Not specified | [1] |

| ZMIZ1 | Upper Tract Urothelial Cancer | T24, J82 | Upregulated by hypoxia and METTL4 | Not specified | [1] |

Table 2: Impact of 6mA on Gene Expression in Cancer Cells. This table details the genes whose expression is modulated by changes in 6mA levels or the activity of its regulatory enzymes in cancer cells.

Key Signaling Pathways Involving N6-methyl-deoxyadenosine

METTL4-Mediated Hypoxia-Induced Metastasis

Under hypoxic conditions, the expression and activity of the DNA methyltransferase METTL4 increase, leading to elevated levels of 6mA in the nucleus. This epigenetic modification activates the expression of multiple genes that promote cancer metastasis, including the long non-coding RNA (lncRNA) RP11-390F4.3 and the HIF-1α co-activator ZMIZ1.[1] The subsequent signaling cascade facilitates epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.

Caption: METTL4-mediated signaling pathway in hypoxia-induced cancer metastasis.

N6-methyl-deoxyadenosine in the DNA Damage Response

Recent studies have revealed a role for 6mA in the DNA damage response (DDR). The methyltransferase METTL3, traditionally known for its role in RNA methylation, has been shown to be involved in the repair of DNA lesions.[4][5] In response to DNA damage, METTL3 can deposit 6mA marks in the DNA, which then facilitates the recruitment of DNA repair factors. This process is crucial for maintaining genome stability and preventing the accumulation of mutations that can drive cancer development.

Caption: Role of N6-methyl-deoxyadenosine in the DNA damage response pathway.

Experimental Protocols

The synthesis of oligonucleotides containing 6mA is essential for studying its biological functions. This compound is the key reagent for incorporating this modification during automated solid-phase oligonucleotide synthesis.

Synthesis of 5'-DMT-N6-methyl-2'-deoxyadenosine-3'-CE-phosphoramidite (this compound)

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of 2'-deoxyadenosine is protected with a dimethoxytrityl (DMT) group.

-

Methylation of the N6-amino group: The exocyclic amino group at the N6 position of the adenine base is methylated.

-

Phosphitylation of the 3'-hydroxyl group: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite moiety.

Note: This is a generalized scheme. Specific reaction conditions, reagents, and purification methods would need to be optimized.

Caption: General workflow for the synthesis of this compound.

Automated Synthesis of Oligonucleotides Containing N6-methyl-deoxyadenosine

The incorporation of this compound into a DNA oligonucleotide is achieved using a standard automated DNA synthesizer.[9][10] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

-

Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated for each nucleotide to be added to the sequence.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of m6A-Mediated DNA Damage Repair in Tumor Development and Chemoradiotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interrogation of the interplay between DNA N6-methyladenosine (6mA) and hypoxia-induced chromatin accessibility by a randomized empirical model (EnrichShuf) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-methyladenosine in DNA promotes genome stability [elifesciences.org]

- 5. N6-methyladenosine in DNA promotes genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reducing N6AMT1-mediated 6mA DNA modification promotes breast tumor progression via transcriptional repressing cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA寡核苷酸合成 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

The Role of N6-methyladenosine in Genome Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, is emerging as a critical regulator of genome stability. This dynamic and reversible epitranscriptomic mark, installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, plays a pivotal role in the DNA Damage Response (DDR). Its influence extends to the regulation of DNA repair pathways, the resolution of harmful R-loop structures, and the overall maintenance of genomic integrity. Dysregulation of the m6A machinery has been increasingly linked to various diseases, including cancer, making it a promising area for therapeutic intervention. This technical guide provides a comprehensive overview of the multifaceted role of m6A in genome stability, detailing the molecular mechanisms, key experimental methodologies, and quantitative data supporting its significance.

The m6A Machinery: Writers, Erasers, and Readers

The cellular functions of m6A are orchestrated by a complex interplay of proteins that modulate its deposition, removal, and recognition.

-

Writers: The m6A methyltransferase complex, primarily composed of METTL3 (Methyltransferase-like 3) and METTL14, is responsible for installing the m6A mark on adenosine residues within a specific consensus sequence.

-

Erasers: The demethylases, FTO (Fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5), reverse this modification, ensuring the dynamic nature of m6A regulation.[1]

-

Readers: A diverse group of reader proteins, containing the YTH (YT521-B homology) domain (e.g., YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) or other RNA-binding domains, recognize m6A-modified transcripts and mediate their downstream effects, such as altering mRNA stability, translation, or splicing.

m6A in DNA Damage Repair

Recent evidence has firmly established a direct role for m6A in orchestrating the repair of damaged DNA, particularly in the context of double-strand breaks (DSBs) and base lesions.

Homologous Recombination (HR)

In response to DSBs, the ATM (Ataxia-Telangiectasia Mutated) kinase phosphorylates and activates the m6A writer METTL3.[2] Activated METTL3 is recruited to the sites of DNA damage, where it deposits m6A on nascent RNA transcripts. These m6A-marked RNAs then recruit the nuclear reader protein YTHDC1, which stabilizes the formation of DNA-RNA hybrids. This process is crucial for the subsequent recruitment of key HR factors, including RAD51 and BRCA1, to facilitate efficient repair. Depletion of METTL3 or YTHDC1 impairs HR-mediated repair, leading to the accumulation of DNA damage and increased genome instability.

Base Excision Repair (BER)

The m6A pathway also intersects with the Base Excision Repair (BER) machinery, which is responsible for correcting small base lesions. The m6A eraser FTO has been shown to interact directly with the DNA damage sensor protein PARP1.[3] FTO can inhibit the catalytic activity of PARP1, and the loss of FTO leads to enhanced PARP1 activity and accelerated recruitment to DNA damage sites, thereby promoting faster DNA repair and increased cell survival.[3] This suggests a role for FTO in modulating the BER pathway, independent of its demethylase activity.[3]

The Interplay between m6A and R-Loops in Genome Stability

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA, which can be a source of genomic instability if not properly regulated. The m6A modification plays a dual role in R-loop metabolism.

On one hand, m6A deposition by METTL3 can promote the formation and stabilization of R-loops at transcription termination sites, which is important for proper transcription termination.[2] The reader protein YTHDC1 can also stabilize m6A-modified R-loops at DSBs to facilitate HR.

Conversely, m6A is also crucial for the resolution of R-loops to prevent their harmful accumulation. The reader protein YTHDF2 has been implicated in the degradation of m6A-marked RNA within R-loops, thereby promoting their removal.[2] Depletion of YTHDF2 leads to an accumulation of R-loops and an increase in DNA damage.[2][4]

Quantitative Data on the Role of m6A in Genome Stability

The following tables summarize key quantitative findings from studies investigating the impact of the m6A pathway on markers of genome stability.

| Protein Depleted | Cell Line | Effect on DNA Damage/Genome Instability | Quantitative Measurement | Reference |

| METTL3 | U2OS | Increased γH2AX foci | ~2-fold increase in the mean number of γH2AX foci per cell. | [5] |

| METTL3 | HNSCC cells | Downregulation of CDC25B (cell cycle regulator) | >2-fold decrease in CDC25B mRNA levels. | [6] |

| METTL3 | T cells | Defective T follicular helper (TFH) cell differentiation | 21.4-fold change reduction in TFH cells. | [7] |

| YTHDF2 | B cells | Upregulation of plasmablast-associated genes | 159 genes significantly upregulated (log2 fold change ≥ 0.58). | [8] |

| YTHDF2 | HeLa cells | Delayed cell proliferation | Significant decrease in cell proliferation rate in knockout cell lines. | [9] |

| Condition | Cell Line | Effect on R-loops | Quantitative Measurement | Reference |

| YTHDF2 depletion | hPSCs | Accumulation of RNA:DNA hybrids | Significant increase in S9.6 DRIP-qPCR signal at specific loci. | [4] |

| Transcription inhibition (DRB treatment) | Human cells | Reduction in R-loops | 4,812 R-loop sites significantly repressed. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of m6A in genome stability.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used technique to map m6A modifications across the transcriptome.

Protocol:

-

RNA Extraction and Fragmentation: Isolate total RNA from cells of interest. The starting amount can be as low as 500 ng to 2 µg of total RNA.[11] Fragment the RNA to an average size of ~100-200 nucleotides using chemical or enzymatic methods.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to enrich for m6A-containing fragments.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound RNA. Elute the m6A-enriched RNA fragments from the antibody.

-

Library Preparation: Construct sequencing libraries from the immunoprecipitated RNA and a corresponding input control (fragmented RNA that has not been immunoprecipitated).

-

Sequencing: Perform high-throughput sequencing of the libraries.

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify m6A peaks by comparing the enrichment of reads in the IP sample relative to the input control.

γH2AX Immunofluorescence Staining for DNA Damage Quantification

γH2AX is a well-established marker for DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with DNA damaging agents as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify interaction partners of a protein of interest.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

-

Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and layer it onto a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying the role of m6A in genome stability.

Caption: m6A-mediated Homologous Recombination Repair Pathway.

Caption: Dual Role of m6A in R-loop Regulation and Genome Stability.

Caption: A Typical Experimental Workflow for Studying m6A in the DNA Damage Response.

Conclusion and Future Directions

The study of N6-methyladenosine in the context of genome stability is a rapidly evolving field. The evidence strongly supports a model where m6A acts as a crucial epitranscriptomic regulator of the DNA damage response. By influencing DNA repair pathway choice, modulating the stability of key transcripts, and resolving potentially harmful R-loop structures, the m6A machinery plays a critical role in maintaining genomic integrity. The intricate connections between m6A writers, erasers, readers, and the core DNA repair machinery are still being unraveled. Future research will likely focus on elucidating the precise molecular mechanisms that govern the recruitment and activity of the m6A machinery at sites of DNA damage, as well as exploring the therapeutic potential of targeting m6A pathways in cancer and other diseases characterized by genomic instability. A deeper understanding of this dynamic interplay will undoubtedly open new avenues for the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Dynamic Interactions of m6A Modification and R-Loops: Implications for Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. METTL3 modulates m6A modification of CDC25B and promotes head and neck squamous cell carcinoma malignant progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METTL3-dependent m6A modification programs T follicular helper cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YTHDF2 suppresses the plasmablast genetic program and promotes germinal center formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. YTHDF2 promotes mitotic entry and is regulated by cell cycle mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]

N6-Methyl-DA CEP: A Technical Guide for Research on DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N6-Methyl-DA CEP (N6-Methyl-2'-deoxyadenosine-CEP) and its application in the study of DNA damage and repair. This document details the synthesis of N6-methyladenine (m6A)-modified oligonucleotides, experimental protocols for their use in in vitro and cell-based assays, and the role of m6A in relevant DNA repair signaling pathways.

Introduction: The Significance of N6-Methyladenine in DNA

N6-methyladenine (m6A) is a modified nucleobase that has been extensively studied in RNA as a critical regulator of gene expression.[1][2] More recently, the presence and functional significance of m6A in DNA have become a subject of intense research, particularly in the context of DNA damage and repair. The introduction of site-specific m6A modifications into DNA oligonucleotides using this compound allows researchers to investigate the precise impact of this epigenetic mark on the recognition and processing of DNA lesions by cellular repair machinery.

Chemically, this compound is a phosphoramidite building block used in solid-phase oligonucleotide synthesis. Its structure allows for the controlled incorporation of an N6-methyladenine base at any desired position within a synthetic DNA strand. This capability is instrumental for creating customized DNA substrates to probe the mechanisms of various DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and double-strand break (DSB) repair.[3][4]

Synthesis and Purification of N6-Methyladenine Modified Oligonucleotides

The synthesis of oligonucleotides containing N6-methyladenine is achieved through standard phosphoramidite chemistry on an automated DNA synthesizer. The this compound is incorporated as a monomer during the synthesis cycle.

Experimental Protocol: Oligonucleotide Synthesis

Materials:

-

This compound (N6-Me-dA-CE Phosphoramidite)

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Solid support (e.g., Controlled Pore Glass - CPG)

-

Activator (e.g., 1H-Tetrazole)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizing agent (Iodine solution)

-

Deblocking agent (e.g., Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

-

Acetonitrile (anhydrous)

Procedure:

-

Preparation: Dissolve this compound and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the phosphoramidite vials on the DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of four main steps for each nucleotide addition:

-

Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking agent.

-

Coupling: The this compound (or a standard phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of up to 12 minutes is recommended for modified phosphoramidites like this compound to ensure high coupling efficiency.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 5 hours).

-

Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity modified oligonucleotides. Both ion-exchange and reversed-phase HPLC can be effective.

In Vitro DNA Repair Assays

Oligonucleotides containing a site-specific N6-methyladenine can be used as substrates in in vitro assays to study the activity of DNA repair enzymes. Fluorescently labeled oligonucleotides are commonly employed for ease of detection and quantification.

Experimental Protocol: In Vitro Base Excision Repair (BER) Assay

This assay measures the activity of DNA glycosylases and AP endonucleases in cell extracts. A dual-labeled fluorescent oligonucleotide probe is used, where the fluorescence is quenched when the probe is intact. Cleavage of the probe by repair enzymes separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Custom synthesized N6-methyladenine containing oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., BHQ-1) on opposite sides of the modification.

-

Cell extracts from the cell line of interest.

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1 mM EDTA, 0.5% CHAPS, 10% glycerol, 0.1 mM PMSF, and 0.5 mM β-mercaptoethanol).

-

96-well microplate reader with fluorescence detection capabilities.

Procedure:

-

Cell Extract Preparation: Lyse cultured cells to prepare a whole-cell or nuclear extract containing active DNA repair enzymes. Determine the total protein concentration of the extract.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the fluorescently labeled oligonucleotide substrate, cell extract, and reaction buffer.

-

Incubation: Incubate the plate at 37°C and monitor the fluorescence intensity over time using the microplate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the DNA repair activity in the cell extract.

Cell-Based DNA Repair Assays

To study the repair of N6-methyladenine in a more biologically relevant context, modified oligonucleotides can be introduced into cultured cells.

Experimental Protocol: Cellular Uptake and Repair of N6-Methyladenine Oligonucleotides

Materials:

-

Purified N6-methyladenine containing oligonucleotide.

-

Cultured mammalian cells.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell lysis buffer.

-

Equipment for qPCR or LC-MS/MS.

Procedure:

-

Transfection: Transfect the N6-methyladenine containing oligonucleotide into cultured cells using a suitable transfection reagent.

-

Incubation: Allow the cells to incubate for various time points to allow for cellular uptake and repair.

-

DNA Extraction: Lyse the cells and extract the genomic DNA.

-

Analysis: Quantify the amount of remaining N6-methyladenine in the extracted DNA using a sensitive analytical method like qPCR with primers flanking the modification site or by enzymatic digestion followed by LC-MS/MS. A decrease in the amount of the modified oligonucleotide over time indicates cellular repair.

Signaling Pathways Involving N6-Methyladenine in DNA Damage and Repair

The presence of m6A in DNA is increasingly being linked to the DNA damage response (DDR). A key player in this process is the methyltransferase-like 3 (METTL3) enzyme, which is known to be a primary "writer" of m6A in RNA. Recent studies suggest that METTL3 is also involved in the DNA damage response, particularly in the repair of double-strand breaks (DSBs).

Upon DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates METTL3.[5][6] This phosphorylation event promotes the localization of METTL3 to the sites of DNA damage. At the damage site, METTL3 is thought to methylate adenosines in RNA transcripts that are in proximity to the break. These m6A-modified RNAs then recruit reader proteins, such as YTHDC1, which in turn facilitate the recruitment of key homologous recombination (HR) repair factors like RAD51 and BRCA1.[1][5][6] This process promotes the efficient repair of DSBs and helps to maintain genome stability.

Quantitative Data

The study of METTL3's role in the DNA damage response has revealed its importance in cellular resistance to chemotherapeutic agents. Knockdown of METTL3 can sensitize cancer cells to these drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various chemotherapeutic drugs in small cell lung cancer (SCLC) cell lines with and without METTL3 knockdown.

| Cell Line | Chemotherapeutic Agent | Condition | IC50 (µM) |

| H69AR | Cisplatin (CDDP) | Control | ~15 |

| H69AR | Cisplatin (CDDP) | METTL3 Knockdown | ~5 |

| H69AR | Etoposide (VP16) | Control | ~8 |

| H69AR | Etoposide (VP16) | METTL3 Knockdown | ~2 |

| H446DDP | Cisplatin (CDDP) | Control | ~20 |

| H446DDP | Cisplatin (CDDP) | METTL3 Knockdown | ~7 |

| H446DDP | Etoposide (VP16) | Control | ~12 |

| H446DDP | Etoposide (VP16) | METTL3 Knockdown | ~4 |

Data compiled from studies on METTL3's role in chemoresistance.[5]

Conclusion

This compound is a powerful tool for researchers investigating the role of N6-methyladenine in DNA damage and repair. The ability to synthesize oligonucleotides with site-specific m6A modifications allows for detailed mechanistic studies of repair pathways and the elucidation of signaling cascades involved in the DNA damage response. The growing body of evidence linking m6A to genome stability and chemoresistance highlights the importance of this research area for the development of novel therapeutic strategies in oncology and other fields. The experimental approaches outlined in this guide provide a framework for scientists to explore the multifaceted functions of this intriguing DNA modification.

References

- 1. Frontiers | N6-Methyladenosine, DNA Repair, and Genome Stability [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. m6A RNA methylation regulates the UV-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METTL3 promotes chemoresistance in small cell lung cancer by inducing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3 depletion contributes to tumour progression and drug resistance via N6 methyladenosine-dependent mechanism in HR+HER2—breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

N6-Methyl-DA CEP: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

N6-Methyl-DA CEP (5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is a modified deoxynucleoside phosphoramidite crucial for the synthesis of oligonucleotides containing N6-methyladenosine (m6A). This modification, the most abundant in eukaryotic mRNA, is a key epigenetic and epitranscriptomic marker. Its presence in DNA is also gaining attention for its role in genome stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.

Chemical Properties

This compound is a white to off-white solid with the following key chemical identifiers and properties.

| Property | Value |

| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[1] |

| Synonyms | This compound; N6-Me-dA Phosphoramidite; 5'-O-DMT-N6-methyl-2'-deoxyadenosine 3'-CE phosphoramidite[1] |

| CAS Number | 105931-58-6[1] |

| Molecular Formula | C41H50N7O6P[1] |

| Formula Weight | 767.85 g/mol [1][2] |

| Boiling Point | 826.8±75.0 °C (Predicted)[1] |

| Storage Temperature | 4°C, away from moisture and light[1] |

| Solubility | DMSO: 250 mg/mL (325.58 mM; requires sonication)[1] |

| pKa | 4.77±0.10 (Predicted)[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and efficient method involves a five-step process starting from inosine. This approach offers a significant improvement in overall yield compared to other reported methods.[3][4]

Experimental Protocol: Five-Step Synthesis from Inosine

This protocol is based on the BOP-mediated SNAr reaction.[3][4]

Step 1: Protection of Inosine Hydroxyl Groups

-

Treat inosine with an appropriate silylating agent, such as TBDMSCl, in the presence of a base like imidazole in DMF. This protects the 2', 3', and 5' hydroxyl groups.

Step 2: Activation of the C6 Position

-

The protected inosine is then treated with 1-H-benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate (BOP) and a base such as DBU in THF. This activates the C6 position for nucleophilic substitution.

Step 3: Methylamination

-

Introduce methylamine to the reaction mixture. The methylamine will displace the activated group at the C6 position to form the N6-methyladenosine derivative.

Step 4: Deprotection and 5'-O-DMT Protection

-

The silyl protecting groups are removed using a fluoride source like HF-pyridine.

-

The 5'-hydroxyl group is then selectively protected with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of pyridine.

Step 5: Phosphitylation

-

The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as THF.

-

The final product, this compound, is purified by silica gel chromatography.

Role in Oligonucleotide Synthesis

This compound is a key building block in the solid-phase synthesis of DNA and RNA oligonucleotides. The DMT group at the 5'-terminus is acid-labile and is removed to allow for the coupling of the next phosphoramidite monomer. The phosphoramidite moiety at the 3'-terminus reacts with the free 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator. The cyanoethyl protecting group on the phosphate is removed during the final deprotection steps.

Biological Significance and Applications

The incorporation of N6-methyladenosine into oligonucleotides allows for the investigation of its diverse biological roles.

Genome Stability

N6-methyladenosine in DNA (6mA) plays a role in promoting genome stability, particularly in response to base damage. The methyltransferase METTL3 is involved in the repair of abasic sites and uracil in DNA.[2][5]

P2Y1 Receptor Antagonism

Oligonucleotides containing N6-methyl-2'-deoxyadenosine are precursors to N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (N6MABP). N6MABP acts as a competitive antagonist specific to P2Y1 receptors, which are implicated in physiological processes such as blood clotting.[6] This makes this compound a valuable tool for developing therapeutic agents targeting these receptors.

Conclusion